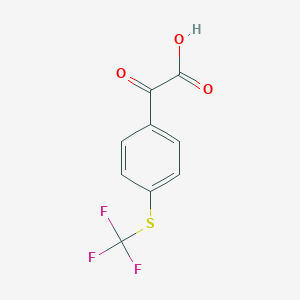
1,3-dibromo-2-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-ethynylbenzene: is an organic compound with the molecular formula C8H4Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethynyl group is substituted at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-ethynylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of the ethynyl group. One common method involves the bromination of 1,3-dibromobenzene, followed by a Sonogashira coupling reaction to introduce the ethynyl group. The reaction conditions typically involve the use of a palladium catalyst, copper iodide as a co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing by-products.
化学反応の分析
Types of Reactions: 1,3-Dibromo-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, Glaser coupling, and others.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents include palladium catalysts, copper iodide, and bases like triethylamine.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate, hydrogen peroxide, and reducing agents like lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include diynes and other coupled products.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
科学的研究の応用
1,3-Dibromo-2-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1,3-dibromo-2-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and an ethynyl group. The bromine atoms can undergo substitution reactions, while the ethynyl group can participate in coupling reactions. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates such as benzenonium ions .
類似化合物との比較
1,3-Dibromobenzene: Similar in structure but lacks the ethynyl group.
1,2-Dibromo-4-ethynylbenzene: Similar but with different positions of bromine and ethynyl groups.
1,4-Dibromo-2-ethynylbenzene: Similar but with bromine atoms at different positions.
Uniqueness: 1,3-Dibromo-2-ethynylbenzene is unique due to the specific positioning of the bromine atoms and the ethynyl group, which imparts distinct reactivity and potential applications. The presence of both bromine and ethynyl groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
177094-74-5 |
|---|---|
分子式 |
C8H4Br2 |
分子量 |
259.9 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



